

required reagents and conditions for linker synthesis

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Compound of Interest

Compound Name: *Glu(OtBu)-Val-Cit-PAB-OH*

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Application Notes and Protocols for Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and required reagents for the synthesis of common linkers used in drug development, particularly for the construction of antibody-drug conjugates (ADCs) and other bioconjugates. The following sections detail the synthesis of cleavable and non-cleavable linkers, as well as methods for their conjugation to proteins.

Section 1: Cleavable Linker Synthesis: Valine-Citrulline-PABC

Valine-Citrulline-p-aminobenzyl alcohol (Val-Cit-PABC) linkers are a cornerstone of ADC technology, designed to be stable in circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target cells.^{[1][2]} The synthesis of the key intermediate, Fmoc-Val-Cit-PABC, is a critical step.

Experimental Protocol: Synthesis of Fmoc-Val-Cit-PABC

This protocol outlines the solution-phase synthesis of Fmoc-Val-Cit-PABC from Fmoc-Val-Cit-OH and p-aminobenzyl alcohol (PABOH).

Reagents and Materials:

Reagent	Molar Mass (g/mol)	Purpose
Fmoc-Val-Cit-OH	524.58	Dipeptide precursor
p-Aminobenzyl alcohol (PABOH)	123.15	Self-immolative spacer
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)	247.29	Coupling agent
Dichloromethane (DCM)	84.93	Solvent
Methanol (MeOH)	32.04	Solvent
Diisopropyl ether	102.18	for washing/precipitation

Procedure:[3][4]

- Dissolve Fmoc-Val-Cit-OH (1.0 eq) and p-aminobenzyl alcohol (1.0 eq) in a mixture of dichloromethane and methanol.
- Add EEDQ (1.5 eq) to the solution.
- Stir the reaction mixture at room temperature overnight (approximately 14-18 hours).[3]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the solvent under reduced pressure.
- Wash the resulting residue with diisopropyl ether and filter to obtain the solid product.
- Purify the crude product by flash column chromatography to yield Fmoc-Val-Cit-PABC as a white solid.

Quantitative Data:

Parameter	Value	Reference
Yield	82%	[4]
Purity	High (as determined by HPLC and MS)	[4]

Section 2: Non-Cleavable Linker Application: SMCC Crosslinker

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable, heterobifunctional crosslinker.[5] It contains an NHS ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl (thiol) groups, forming stable amide and thioether bonds, respectively.[6][7]

Experimental Protocol: Two-Step Protein Conjugation using SMCC

This protocol describes the conjugation of two proteins (Protein-NH₂ and Protein-SH) using SMCC.

Reagents and Materials:

Reagent	Molar Mass (g/mol)	Purpose
SMCC	334.32	Crosslinker
Protein with primary amines (e.g., antibody)	Varies	First molecule for conjugation
Protein with sulfhydryl groups	Varies	Second molecule for conjugation
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)	78.13 (DMSO), 73.09 (DMF)	Solvent for SMCC
Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)	N/A	Reaction buffer
Desalting column or dialysis equipment	N/A	Purification

Procedure:[8][9]

Step 1: Activation of Amine-Containing Protein

- Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[8]
- Prepare a stock solution of SMCC (e.g., 50 mM) in anhydrous DMSO or DMF.[8]
- Dissolve the amine-containing protein in the conjugation buffer.
- Add the SMCC stock solution to the protein solution to achieve a desired molar excess (typically 10-20 fold).[8]
- Incubate the reaction for 30-60 minutes at room temperature.[6]
- Remove excess, unreacted SMCC using a desalting column or dialysis, exchanging into the conjugation buffer.[8]

Step 2: Conjugation to Sulfhydryl-Containing Protein

- Add the sulfhydryl-containing protein to the maleimide-activated protein from Step 1.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]
- The reaction can be quenched by adding a small molecule thiol such as cysteine.
- Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted proteins.

Quantitative Data for SMCC Conjugation:

Parameter	Condition	Reference
SMCC:Protein Molar Ratio	10-50 fold excess	[10]
Amine Reaction pH	7.0 - 9.0	[7]
Amine Reaction Time	30-60 minutes at RT	[6]
Thiol Reaction pH	6.5 - 7.5	[9]
Thiol Reaction Time	1-2 hours at RT or 2-12 hours at 4°C	[6][11]

Section 3: Bioorthogonal Linker Synthesis: DBCO-PEG

Dibenzocyclooctyne (DBCO) linkers are employed in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[12] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation.[13]

Experimental Protocol: Synthesis of DBCO-NHCO-PEG4-acid

This protocol details a two-step synthesis of a DBCO-PEG4 linker with a terminal carboxylic acid.[12]

Reagents and Materials:

Reagent	Molar Mass (g/mol)	Purpose
Boc-NH-PEG4-COOH	321.36	Protected PEG linker
DBCO-amine	275.34	DBCO moiety
HATU	380.23	Peptide coupling agent
DIPEA	129.24	Base
Anhydrous DMF	73.09	Solvent
Trifluoroacetic acid (TFA)	114.02	Deprotection agent
Dichloromethane (DCM)	84.93	Solvent
Ethyl acetate, Saturated aq. NaHCO ₃ , Brine	Varies	for workup
Silica gel	N/A	for chromatography

Procedure:[[12](#)]

Step 1: Amide Coupling

- Under an inert atmosphere, dissolve Boc-NH-PEG4-COOH (1.0 eq) in anhydrous DMF.
- Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
- Add a solution of DBCO-amine (1.05 eq) in anhydrous DMF.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor reaction completion by TLC.
- Perform an aqueous workup by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate and brine.

- Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to obtain Boc-NH-PEG4-CONH-DBCO.

Step 2: Boc Deprotection

- Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.
- Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
- Remove the solvent and excess TFA under reduced pressure.
- The crude product, DBCO-NHCO-PEG4-acid, can be purified by preparative reverse-phase HPLC if necessary.

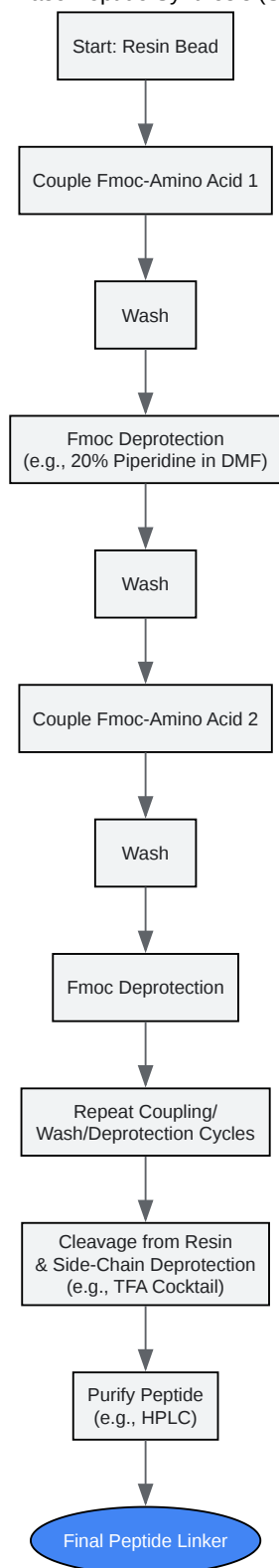
Quantitative Data for DBCO-PEG Synthesis and Application:

Parameter	Condition	Reference
Coupling Reagent (HATU) Stoichiometry	1.1 equivalents	[12]
SPAAC Reaction Time	2-12 hours	[11]
SPAAC Reaction Temperature	Room Temperature or 4°C	[11]
Reported Yield (for a similar SPAAC reaction)	78-93%	[14]

Section 4: Visualized Workflows

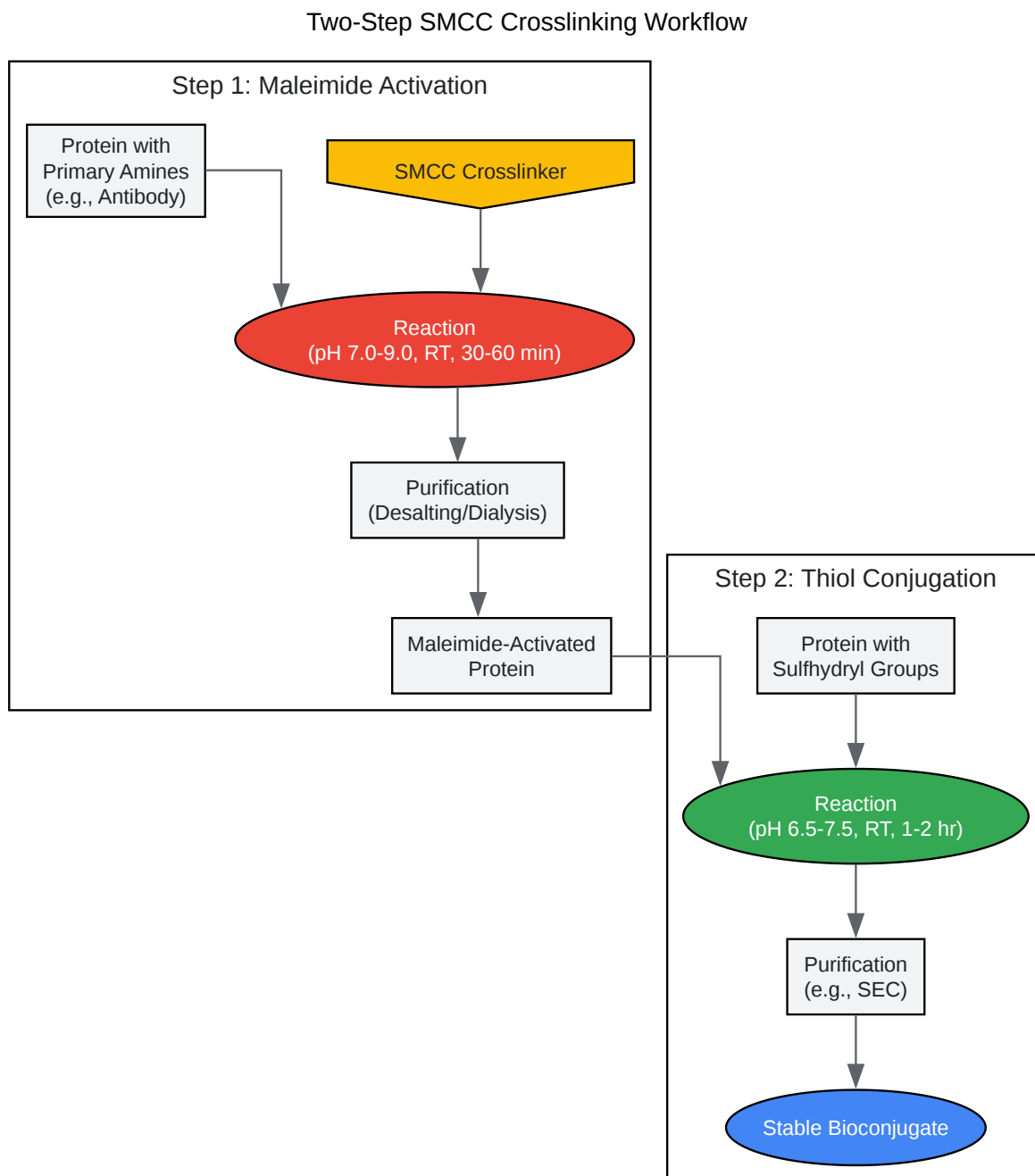
General Solid-Phase Peptide Synthesis (SPPS) Workflow

General Solid-Phase Peptide Synthesis (SPPS) Workflow

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Caption: A typical workflow for synthesizing peptide linkers using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Two-Step SMCC Crosslinking Workflow

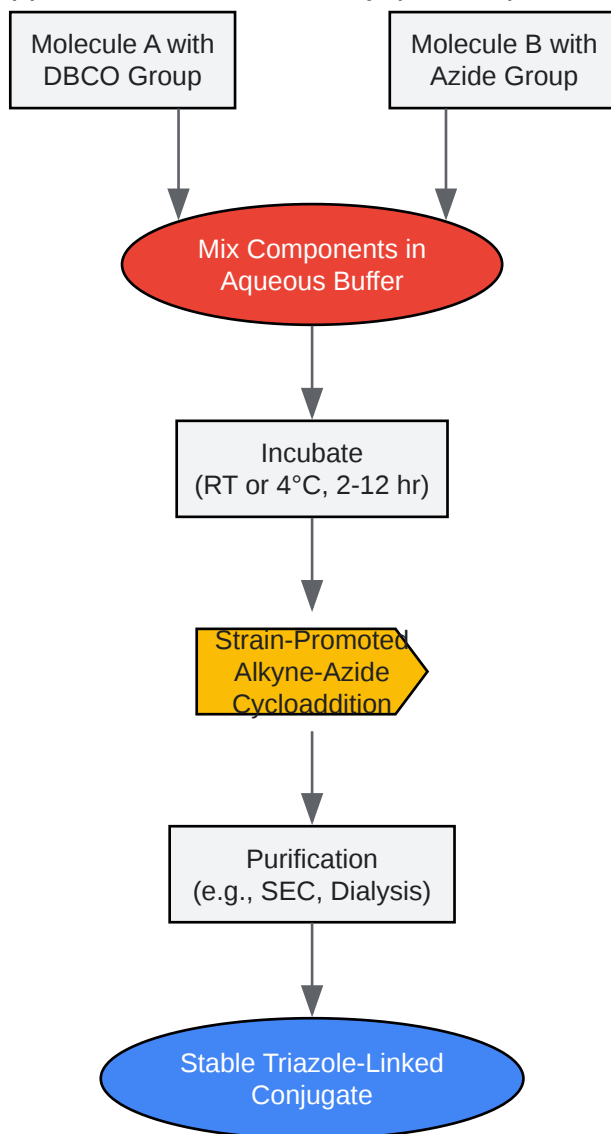


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Caption: Workflow for conjugating two proteins using the heterobifunctional SMCC crosslinker.

Copper-Free Click Chemistry (SPAAC) Workflow

Copper-Free Click Chemistry (SPAAC) Workflow

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Caption: A generalized workflow for bioconjugation using strain-promoted alkyne-azide cycloaddition (SPAAC).

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